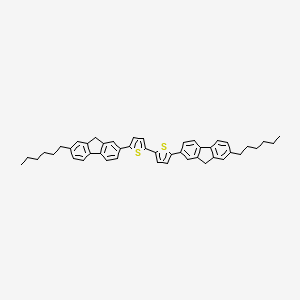

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

Description

5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene is a π-conjugated organic semiconductor comprising a central 2,2'-bithiophene core flanked by two 7-hexyl-9H-fluoren-2-yl substituents. This molecule is designed to balance solubility (via the hexyl chains) with optoelectronic performance (via the planar fluorene-thiophene backbone). Such structures are critical in organic electronics, including organic field-effect transistors (OFETs) and solar cells, due to their tunable charge transport and film-forming properties.

Properties

IUPAC Name |

2-(7-hexyl-9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46S2/c1-3-5-7-9-11-31-13-17-39-35(25-31)29-37-27-33(15-19-41(37)39)43-21-23-45(47-43)46-24-22-44(48-46)34-16-20-42-38(28-34)30-36-26-32(14-18-40(36)42)12-10-8-6-4-2/h13-28H,3-12,29-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOMVXSYYUOEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698232 | |

| Record name | 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369599-42-8 | |

| Record name | 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369599-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Halogenated Fluorenyl Precursors

- Starting materials : Fluorene derivatives undergo bromination and iodination to introduce reactive halogen sites at specific positions (e.g., 2,7-diiodo-9,9-dialkylfluorene).

- Alkylation step : Introduction of hexyl or longer alkyl chains at the 9-position of fluorene to improve solubility.

- Typical reagents and conditions : Bromination using bromine or N-bromosuccinimide (NBS), iodination with iodine and periodic acid in acidic media, and alkylation using alkyl bromides under basic conditions.

Synthesis of Stannylated Bithiophene Intermediates

- Lithiation and stannylation : Treatment of bithiophene derivatives with n-butyllithium at low temperatures (around −78 °C) followed by quenching with trimethyltin chloride to yield bis(trimethylstannyl)-substituted bithiophene.

- This intermediate is crucial for the subsequent Stille coupling.

Cross-Coupling Reaction

- Stille coupling : The halogenated fluorenyl precursors are coupled with bis(trimethylstannyl)-bithiophene under palladium catalysis.

- Catalysts and ligands : Commonly used catalysts include Pd(PPh3)4 or Pd2(dba)3 with tri(o-tolyl)phosphine ligands.

- Reaction conditions : Typically conducted in dry, deoxygenated chlorobenzene at elevated temperatures (~140 °C) under nitrogen atmosphere.

- Effect of conditions : The presence of oxygen and moisture can reduce molecular weight and yield; hence, rigorous exclusion of air and water is recommended.

Research Findings and Data Analysis

The synthesis yields 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene with high purity and molecular weight control depending on reaction conditions.

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination/Iodination | Br2, I2, NBS, periodic acid | Acidic media, 80 °C | 49–95 | Halogenation at fluorenyl positions |

| 2 | Alkylation | Alkyl bromide, base (KOH) | 130 °C | 60–72 | Introduction of hexyl chains for solubility |

| 3 | Lithiation/Stannylation | n-BuLi, Me3SnCl | −78 °C to RT | 63 | Formation of stannylated bithiophene |

| 4 | Stille coupling | Pd catalyst, P(o-Tol)3, chlorobenzene | 140 °C, inert atmosphere | Variable (up to 77 kg/mol polymer) | Coupling fluorenyl and bithiophene units |

Molecular weight control : The molecular weight of the final polymer can be tuned by controlling the purity of reagents, atmosphere, and catalyst system. For example, drying and deoxygenating solvents lead to higher molecular weights (up to 77 kg/mol), while the presence of oxygen reduces molecular weight (down to 11 kg/mol).

Thermal and optical properties : The synthesized compound exhibits high thermal stability with decomposition temperatures up to 396 °C and distinct UV–vis absorption peaks indicating aggregation behavior, which is critical for electronic applications.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Solubility | Reactivity | Electronic Properties |

|---|---|---|---|---|

| This compound | Hexyl-substituted fluorenyl + bithiophene core | High (due to hexyl chains) | Moderate, suitable for coupling | Favorable charge transport, stable films |

| 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | Bromine substituents | Lower solubility | Higher reactivity | Less favorable solubility affects device integration |

| 4,4'-Didodecyl-2,2'-bithiophene | Longer alkyl chains | Higher solubility | Moderate | Longer chains may reduce charge mobility |

| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Multiple bromines | Low solubility | Very high reactivity | Primarily used for polymerization |

The unique combination of hexyl substitution and bithiophene linkage in this compound provides a balance of solubility and electronic performance superior to many analogs.

Summary and Recommendations

- The preparation of this compound relies on precise halogenation, alkylation, stannylation, and Stille coupling steps.

- Maintaining an inert atmosphere and dry solvents is critical for achieving high molecular weight and yield.

- The compound’s preparation methods have been optimized to produce materials with excellent thermal stability and electronic properties suitable for organic electronic applications.

- Further research could explore alternative coupling catalysts or greener solvents to improve sustainability without compromising product quality.

Chemical Reactions Analysis

Types of Reactions: : 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the desired substitution pattern.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding reduced thiophene derivatives.

Scientific Research Applications

Chemistry: : In chemistry, 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

Industry: : In industry, this compound is of interest for its potential use in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The presence of the bithiophene core and the fluorenyl substituents allows for efficient charge transport and delocalization of electrons. This makes the compound suitable for use in electronic devices where efficient charge transport is required. The molecular targets and pathways involved in its action are primarily related to its interaction with other molecules and materials in electronic devices.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

- Alkyl Chain Length : The hexyl vs. dodecyl chains in fluorene derivatives balance solubility and film morphology. Longer chains (e.g., dodecyl) improve solution processability but may disrupt intermolecular π-π interactions, reducing charge mobility .

- Acene vs. Fluorene Substituents : Anthracenyl-substituted bithiophenes (e.g., compound in ) exhibit higher hole mobility (up to 0.5 cm²/Vs) due to enhanced π-orbital overlap, whereas fluorene-based systems prioritize solubility and synthetic versatility.

Thermal and Electronic Properties

Table 2: Thermal Stability and Electronic Performance

Key Observations:

- Thermal Stability : Acene-substituted bithiophenes (e.g., anthracenyl) exhibit superior thermal stability (decomposition >400°C) compared to alkylated fluorene derivatives, making them suitable for high-temperature processing .

- Charge Mobility : Anthracenyl and tetracenyl substituents enhance mobility due to dense π-stacking, whereas alkylated fluorenes prioritize solution processability over performance .

Biological Activity

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

- Molecular Formula : C₃₉H₄₈S₂

- Molecular Weight : 600.98 g/mol

Structure

The compound consists of two fluorenyl groups connected by a bithiophene moiety, which contributes to its electronic properties and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Effects : Studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Photodynamic Therapy Potential : Due to its photophysical properties, it shows promise in photodynamic therapy applications for cancer treatment.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Cytotoxicity : In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation in cellular models.

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) cells.

- Method : MTT assay was conducted to measure cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.

-

Antioxidant Activity Assessment :

- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.

- Results : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.

-

Photodynamic Therapy Study :

- Objective : To investigate the efficacy of the compound as a photosensitizer in PDT for cancer treatment.

- Method : In vivo studies used tumor-bearing mice treated with the compound followed by light exposure.

- Results : Enhanced tumor regression was observed, supporting its potential application in PDT.

Data Table

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 8 µM on MCF-7 cells |

| Antioxidant Activity | DPPH Scavenging Assay | Scavenging effect comparable to ascorbic acid |

| Photodynamic Therapy | In Vivo Tumor Model | Significant tumor regression observed |

Q & A

Q. Basic Research Focus

- UV-Vis Spectroscopy : Absorption maxima at 378 nm (in toluene) indicate strong π-π* transitions, with spectral shifts reflecting conjugation length and substituent effects .

- Thermogravimetric Analysis (TGA) : Demonstrates thermal stability >200°C (0.5% weight loss), relevant for device fabrication under thermal stress .

- ¹H/¹³C NMR : Confirm regioselectivity of hexyl chain attachment and bithiophene connectivity (e.g., δ 8.11 ppm for aromatic protons in CDCl₃) .

What strategies mitigate batch-to-batch variability in synthesis?

Q. Advanced Research Focus

- Purification Optimization : Flash chromatography with silica gel and solvent mixtures (e.g., chloroform/petroleum ether/acetone) improves reproducibility .

- Stoichiometric Precision : Use high-precision mass spectrometry (HRMS) to verify precursor ratios and minimize unreacted intermediates .

- Catalyst Screening : Compare Pd(PPh₃)₄ with alternative catalysts (e.g., Pd₂(dba)₃) to reduce side products .

How does the molecular structure influence optoelectronic properties?

Q. Basic Research Focus

- Bithiophene Core : Provides extended conjugation for low-bandgap behavior (~2.1 eV), suitable for visible-light absorption .

- Fluorene Units : Enhance stability via rigid, planar geometry and electron-donating effects .

- Hexyl Chains : Balance solubility and crystallinity, enabling solution-processable thin films with mobilities >0.1 cm²/V·s .

What computational methods predict the electronic behavior of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV, LUMO ≈ -3.0 eV) to guide donor/acceptor compatibility in organic photovoltaics (OPVs) .

- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis spectra and exciton binding energies, validated against experimental data .

- Morphology Simulations : Coarse-grained molecular dynamics predict thin-film phase segregation in donor-acceptor blends .

What are the thermal stability thresholds for this compound under device-operating conditions?

Q. Basic Research Focus

- TGA Data : Degradation onset at >200°C (0.5% weight loss), making it suitable for processing below this threshold .

- Differential Scanning Calorimetry (DSC) : Identifies glass transition (Tg) and melting points (Tm) to optimize annealing conditions .

How do structural modifications (e.g., halogenation) affect device performance in organic electronics?

Q. Advanced Research Focus

- Halogenated Derivatives : Introducing fluorine or chlorine at the bithiophene core lowers HOMO levels, improving air stability and open-circuit voltage (Voc) in OPVs .

- Ethynyl Linkers : Enhance conjugation length, as seen in derivatives like 5,5′-bis(phenylethynyl)-2,2′-bithiophene, which show improved charge separation .

Experimental Validation : - Compare hole/electron mobility in organic field-effect transistors (OFETs) for halogenated vs. non-halogenated analogs.

- Use photoluminescence quenching to assess exciton diffusion lengths in heterojunctions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.